

Application Notes and Protocols for AH-7614 in a β-Arrestin Recruitment Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFA4 is a receptor for long-chain free fatty acids and is implicated in various physiological processes, including metabolic regulation and inflammation.[4] Upon agonist binding, FFA4 undergoes a conformational change, leading to the recruitment of β -arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling. The recruitment of β -arrestin can be monitored using various assay technologies and serves as a robust readout for receptor activation and antagonism.

These application notes provide a comprehensive guide for utilizing **AH-7614** in a β -arrestin recruitment assay to characterize its antagonist properties at the FFA4 receptor. The provided protocols are based on established methodologies, such as the DiscoverX PathHunter® β -arrestin assay, a widely used platform for monitoring GPCR- β -arrestin interactions.[5]

AH-7614: Pharmacological Profile

AH-7614 acts as a negative allosteric modulator of FFA4. It has been shown to block the effects of both endogenous fatty acids and synthetic FFA4 agonists.

Quantitative Data for AH-7614

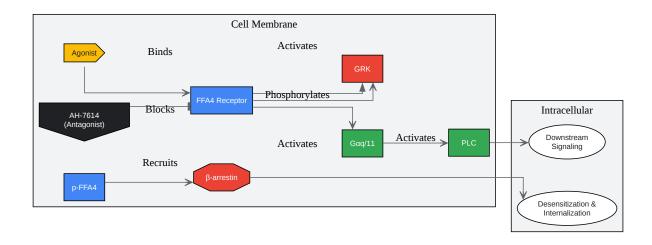


Parameter	Species	Value	Assay Type	Reference
pIC50	Human FFA4	7.1	β-arrestin recruitment	
Mouse FFA4	8.1	β-arrestin recruitment		_
Rat FFA4	8.1	β-arrestin recruitment	_	
Human FFA4	7.70	Receptor Internalization	_	
Selectivity	Human FFA1	<4.6	Not specified	
Solubility	DMSO	up to 50 mg/mL	-	-
Ethanol	up to 8 mg/mL (with warming)	-		_

Signaling Pathway and Experimental Workflow FFA4 Signaling and β-Arrestin Recruitment

Upon activation by an agonist, FFA4 couples to $G\alpha q/11$ proteins, initiating downstream signaling cascades. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β -arrestin. The recruitment of β -arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β -arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways.





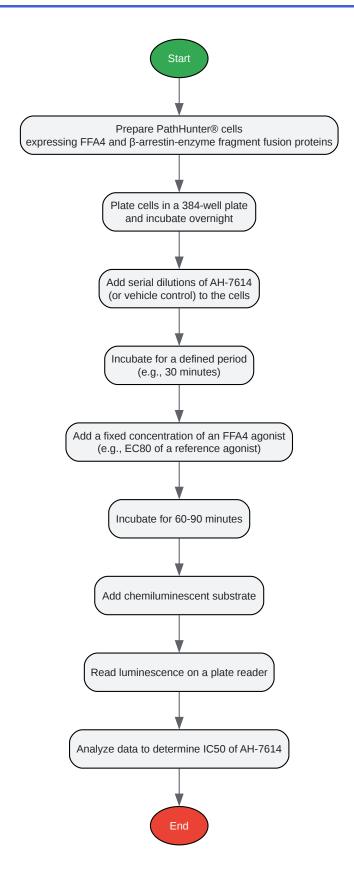
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FFA4 signaling and β -arrestin recruitment pathway.

Experimental Workflow for β-Arrestin Recruitment Assay

The following diagram outlines the general workflow for assessing the antagonist activity of **AH-7614** using a β -arrestin recruitment assay, such as the PathHunter® assay.





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